D(+)-Galactosamine hydrochloride (CAS 1772-03-8) is a highly soluble, crystalline amino sugar derivative widely procured as a specialized biochemical reagent and synthetic building block. In preclinical research, it is the definitive agent for inducing uridine triphosphate (UTP) depletion and acute liver failure in animal models, often paired with lipopolysaccharide (LPS) [1]. Industrially, it serves as a critical, stable precursor for the synthesis of complex glycoconjugates, including N-acetylgalactosamine (GalNAc) targeting ligands and bioorthogonal probes [2]. Its hydrochloride salt form ensures high aqueous solubility (~50 mg/mL) and extended shelf stability, making it a reliable choice for both reproducible in vivo dosing and scalable carbohydrate chemistry.
Generic substitution of D(+)-Galactosamine hydrochloride with its widely available epimer, D-Glucosamine hydrochloride, completely fails in hepatotoxicity applications because glucosamine cannot enter the specific galactokinase-mediated pathway required to trap and deplete hepatic UTP [1]. Furthermore, substituting the hydrochloride salt with D-galactosamine free base introduces severe processability issues; the free base is highly susceptible to oxidation and Maillard-type degradation in aqueous environments, leading to irreproducible in vivo dosing and poor synthetic yields [2]. Finally, attempting to use downstream N-acetylgalactosamine (GalNAc) for custom glycoconjugate synthesis adds unnecessary deacetylation steps, whereas the primary amine of D-Galactosamine HCl allows for direct, high-yield N-acylation with specialized linkers or bioorthogonal tags[3].
D(+)-Galactosamine hydrochloride is specifically required for inducing fulminant hepatic failure by rapidly trapping uridine phosphates. When administered at standard doses, it causes a massive drop in hepatic UTP levels, triggering hepatocyte necrosis and a severe spike in liver transaminases (ALT/AST) [1]. In stark contrast, its epimer D-Glucosamine hydrochloride does not interact with this metabolic pathway and fails to induce liver injury, making GalN HCl the strict requirement for these disease models .
| Evidence Dimension | Hepatic UTP depletion and ALT/AST elevation |
| Target Compound Data | D(+)-Galactosamine HCl (e.g., 400 mg/kg i.p.): >80% UTP depletion and severe ALT/AST spike |
| Comparator Or Baseline | D-Glucosamine HCl (400 mg/kg i.p.): No significant UTP depletion; normal liver enzymes |
| Quantified Difference | Complete divergence in metabolic trapping; GalN HCl induces acute hepatitis while GlcN HCl does not. |
| Conditions | In vivo rodent models evaluated 6-24 hours post-injection |
Procurement of the exact Galactosamine epimer is absolutely critical for researchers establishing validated, reproducible models of viral-like or LPS-induced acute hepatitis.
The hydrochloride salt of D-galactosamine provides vastly superior handling characteristics compared to the free base form. D(+)-Galactosamine HCl is a highly stable crystalline powder that achieves rapid aqueous solubility (up to 50 mg/mL) while resisting the rapid oxidative and hydrolytic degradation that plagues the free amine in ambient conditions . This stability ensures consistent molarity in dosing solutions and prevents batch-to-batch variability during multi-step synthetic campaigns [1].
| Evidence Dimension | Aqueous stability and shelf life |
| Target Compound Data | D(+)-Galactosamine HCl: Stable for ≥2-4 years at -20°C; highly soluble (~50 mg/mL in water) |
| Comparator Or Baseline | D-Galactosamine free base: Rapid degradation (oxidation/browning) in aqueous media |
| Quantified Difference | Significantly extended shelf life and reproducible molarity in solution. |
| Conditions | Standard laboratory storage and preparation of aqueous stock solutions |
Reduces material waste and ensures reproducible concentration profiles for both in vivo injections and in vitro synthetic reactions.
For the synthesis of advanced GalNAc-based targeting ligands or bioorthogonal probes, D(+)-Galactosamine HCl serves as a highly efficient starting material due to its reactive primary amine. Direct N-acylation of this amine with custom functional groups (e.g., azides, alkynes, or specialized lipid tails) proceeds in high yields[1]. Attempting to use commercially available N-Acetyl-D-galactosamine (GalNAc) for these custom modifications requires harsh deacetylation to liberate the amine, adding unnecessary steps and reducing overall synthetic throughput[2].
| Evidence Dimension | Synthetic steps to custom N-acyl derivatives |
| Target Compound Data | D(+)-Galactosamine HCl: 1-step direct N-acylation (high yield) |
| Comparator Or Baseline | N-Acetyl-D-galactosamine (GalNAc): Requires initial de-N-acetylation before coupling |
| Quantified Difference | Eliminates 1-2 synthetic steps, improving overall throughput for custom glycoconjugates. |
| Conditions | Standard peptide coupling or acylation conditions in organic/aqueous solvent mixtures |
Streamlines the manufacturing workflow for custom GalNAc-siRNA conjugates and bioorthogonal metabolic labeling reagents by eliminating a deprotection step.
D(+)-Galactosamine HCl is the gold-standard reagent for inducing experimental hepatitis and fulminant hepatic failure in rodents. Its specific ability to deplete UTP, often synergized with LPS, makes it indispensable for evaluating hepatoprotective drugs and studying liver regeneration [1].
As a stable precursor with a free primary amine, this compound is heavily procured for synthesizing custom N-acylated GalNAc derivatives. These are critical targeting ligands used in the pharmaceutical industry to deliver siRNA and antisense oligonucleotides specifically to hepatocytes[2].
The hydrochloride salt is utilized as a direct starting material to synthesize azide- or alkyne-modified GalNAc analogs. These probes are used for metabolic oligosaccharide engineering, allowing researchers to track and image cellular glycosylation dynamics without the need for complex deprotection steps [3].